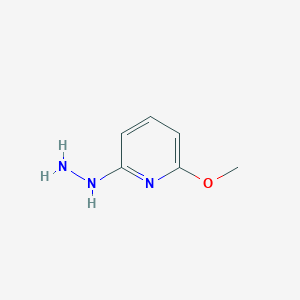
2-Hydrazino-6-methoxypyridine
Cat. No. B1317171
M. Wt: 139.16 g/mol
InChI Key: BYKHMSRXEDLDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04315982
Procedure details


90 g (0.626 mol) of 6-methoxy-2-chloropyridine and 313.4 g of hydrazine hydrate were refluxed for 18 hours with stirring. The reaction mixture was cooled and the oil of the bottom layer was separated. The top layer was extracted three times with diethyl ether (total volume of 450 ml). The oil and the bottom layer left after extraction with diethyl ether were distilled under reduced pressure to remove the hydrazine hydrate. The residue was dissolved in 150 ml of a 20% aqueous solution of potassium hydroxide and extracted twice with diethyl ether (total volume 300 ml). The ether extract was dried with potassium hydroxide and combined with the ether solution. The mixture was distilled to afford 22.2 g of the desired product having a boiling point of 144° to 150° C./19-20 mmHg (yield 25%). Upon cooling, the product crystallized providing crystals having a melting point of about 30° to 40° C.


Name
Yield
25%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7](Cl)[CH:6]=[CH:5][CH:4]=1.O.[NH2:11][NH2:12]>>[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH:11][NH2:12])[CH:6]=[CH:5][CH:4]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=CC(=N1)Cl
|
|
Name
|
|
|
Quantity
|
313.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oil of the bottom layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The top layer was extracted three times with diethyl ether (total volume of 450 ml)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The oil and the bottom layer left
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
after extraction with diethyl ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
were distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the hydrazine hydrate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 150 ml of a 20% aqueous solution of potassium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with diethyl ether (total volume 300 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with potassium hydroxide
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The mixture was distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC(=N1)NN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.2 g | |
| YIELD: PERCENTYIELD | 25% | |
| YIELD: CALCULATEDPERCENTYIELD | 25.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
